Fingolimod hydrochloride, a synthetic sphingosine-1-phosphate receptor modulator, is synthesized through a multi-step chemical process. [] This intricate synthesis can result in various process-related impurities. [] These impurities, along with potential degradation products, need to be strictly monitored and controlled to ensure the safety and efficacy of the drug substance. [] Regulatory agencies, such as the European and United States Pharmacopoeias, provide guidelines and methods for the determination of specific organic impurities in fingolimod hydrochloride. []
Fingolimod Impurity 4 is primarily identified during the synthesis processes of Fingolimod. Its classification falls under pharmaceutical impurities, which are by-products or unintended substances resulting from chemical reactions in drug manufacturing. These impurities can arise from various synthetic routes or degradation processes and are critical to monitor for ensuring drug quality and safety .
The synthesis of Fingolimod Impurity 4 can be traced through several synthetic pathways utilized in the production of Fingolimod itself. Key methods include:
Fingolimod Impurity 4 shares structural similarities with Fingolimod but differs in specific functional groups or substituents. The molecular structure typically includes an octyl chain linked to a phenolic structure, contributing to its classification as an impurity. The precise molecular formula and structural representation may vary based on the specific synthetic route used.
Fingolimod Impurity 4 can participate in various chemical reactions typical of organic compounds, including:
These reactions contribute to both the formation of impurities during synthesis and potential modifications for analytical purposes .
Relevant data indicate that impurities like Fingolimod Impurity 4 must be characterized thoroughly throughout the development process to ensure compliance with pharmaceutical standards .
Fingolimod Impurity 4 primarily serves as a reference compound in analytical chemistry for impurity profiling during Fingolimod production. Its characterization is crucial for quality control processes in pharmaceutical manufacturing, ensuring that the final product meets safety and efficacy standards. Additionally, understanding its properties aids in developing robust synthetic methods that minimize impurity formation while maximizing yield .
Fingolimod (Gilenya®) represents a first-in-class oral sphingosine-1-phosphate (S1P) receptor modulator approved for relapsing-remitting multiple sclerosis. Its immunosuppressive mechanism involves binding to S1P receptors (subtypes 1, 3, 4, and 5) on lymphocytes, inducing receptor internalization and subsequent sequestration of lymphocytes in lymphoid tissues. This prevents lymphocyte migration into the central nervous system, thereby reducing neuroinflammation and autoimmune-mediated demyelination [8]. The drug's structural design features a polar amino diol head group, a lipophilic octylphenyl tail, and a central aromatic ring—a configuration mimicking endogenous sphingosine that enables both immunosuppressive and direct central nervous system effects [8]. The compound's low therapeutic dose (0.5 mg daily) and complex synthesis pathway necessitate stringent control over impurities that could compromise pharmacological activity or patient safety.
Pharmaceutical impurities are structurally related substances that lack therapeutic benefits and may pose toxicological risks. Regulatory agencies (FDA, EMA, ICH) mandate rigorous impurity profiling throughout drug development and manufacturing. For fingolimod, this imperative is heightened due to:
Fingolimod impurities arise primarily during synthesis (process-related) or storage (degradation products). They are systematically classified as:
Table 1: Classification of Fingolimod Impurities
Category | Origin | Examples |
---|---|---|
Process-Related Impurities | Residual intermediates, byproducts | Fingolimod Impurity 4, Heptyl Deoctyl Fingolimod |
Degradation Impurities | Hydrolysis, oxidation, photochemical reactions | Fingolimod 4-Hydroxy Impurity |
Elemental Impurities | Catalysts, reagents | Pd, Ni, Pb contaminants |
Fingolimod Impurity 4 (CAS 177259-52-8) is designated a process-related impurity arising during synthesis. Its nomenclature reflects structural modifications relative to the parent drug:
Table 2: Identity and Physicochemical Properties of Fingolimod Impurity 4
Property | Value |
---|---|
CAS Registry Number | 177259-52-8 |
Molecular Formula | C₂₀H₃₃NO₂ |
Molecular Weight | 319.48 g/mol |
SMILES | CCCCCCCCC1=CC=C(C=C1)CCC(CO)NC(=O)C |
Appearance | White to Off-White Solid |
Solubility | Slightly soluble in chloroform, DMSO, methanol |
Boiling Point | 517.3±50.0 °C (Predicted) |
Density | 0.986±0.06 g/cm³ (Predicted) |
This impurity serves dual analytical and research roles: as a quality control standard for HPLC method validation in pharmaceutical analysis and as a reactant in synthesizing benzene derivatives with immunosuppressive activity [1] [9]. Its structural characterization is therefore essential for ensuring fingolimod's purity profile aligns with ICH Q3A/B guidelines, which stipulate reporting thresholds of 0.05%–0.15% for impurities in new drug substances [6] [9].
Table 3: Commercial Availability and Pricing of Fingolimod Impurity 4
Supplier | Catalog Number | Quantity | Price | Purity |
---|---|---|---|---|
TRC | A168615 | 10 mg | $1390 | >95% |
BOC Sciences | - | Milligrams-Grams | Custom Quote | >95% |
Clearsynth | - | Custom | Inquiry | Regulatory Grade |
Table 4: Related Fingolimod Impurities for Comparative Analysis
Impurity Name | CAS Number | Molecular Formula | Type |
---|---|---|---|
Fingolimod 4-Hydroxy Impurity (HCl) | 268557-51-3 | C₁₉H₃₃NO₃·HCl | Degradation |
Fingolimod EP Impurity C | 746594-44-5 | C₂₀H₃₅NO₂ | Process-Related |
Fingolimod Heptyl Impurity | 745767-97-9 | C₁₈H₃₁NO₂ | Process-Related |
Fingolimod o-Bromo Intermediate | 851039-28-6 | C₂₅H₃₈BrNO₅ | Synthesis Intermediate |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7